molecular formula C25H25N3O2S B2875518 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 895651-43-1

2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Número de catálogo: B2875518
Número CAS: 895651-43-1
Peso molecular: 431.55
Clave InChI: UVKCJPCYUSCDBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a chromeno[2,3-d]pyrimidine core fused with a coumarin-like scaffold. Key structural elements include:

  • A 4-methylphenyl substituent at the 2-position of the chromeno-pyrimidine ring.
  • A sulfanyl (thioether) bridge linking the chromeno-pyrimidine to a piperidin-1-yl ethanone moiety.

Propiedades

IUPAC Name

2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c1-17-9-11-18(12-10-17)23-26-24-20(15-19-7-3-4-8-21(19)30-24)25(27-23)31-16-22(29)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKCJPCYUSCDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a systematic comparison of structurally and functionally related compounds, emphasizing substituent effects, synthetic routes, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives

Compound Name & Key Features Substituents & Core Structure Synthesis & Yield Biological/Computational Data Reference
2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one Chromeno[2,3-d]pyrimidine, 4-methylphenyl, sulfanyl-piperidin-1-yl ethanone Limited synthesis data; analogous methods suggest thiourea or p-TsOH catalysis . Hypothesized antimicrobial/anticancer activity based on sulfanyl and piperidine motifs .
4-(4-Piperidinophenyl)-2-thioxo-tetrahydrochromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine, 4-piperidinophenyl, thiourea-derived thioxo group One-step synthesis with p-toluenesulfonic acid (p-TsOH); moderate yield. Computational studies indicate drug-like properties and oral bioavailability.
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno[2,3-d]pyrimidine fused with chromeno-pyrazolo-pyridine; phenyl and methyl substituents FeCl3-SiO2 catalyzed cyclization; 75% yield. Demonstrated antimicrobial and anticancer activity in vitro.
1-(3,4-Dihydroquinolin-1-yl)-2-[(9-methyl-2-phenyl-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Chromeno[2,3-d]pyrimidine, 9-methyl, 2-phenyl, tetrahydroquinoline-sulfanyl ethanone Multi-step synthesis with thiourea intermediates. Enhanced lipophilicity due to tetrahydroquinoline vs. piperidine; unconfirmed bioactivity.
2-[(9-Ethoxy-2-phenyl-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine, ethoxy, phenyl, p-tolyl acetamide Acetamide coupling via sulfanyl linker; yield unspecified. Improved pharmacokinetics predicted due to acetamide’s hydrogen-bonding capacity.

Substituent Effects on Bioactivity

  • Sulfanyl vs. Thioxo Groups : Sulfanyl bridges (as in the target compound) enhance membrane permeability compared to thioxo derivatives (e.g., compound in ), but thioxo groups may improve metal-binding capacity for enzyme inhibition .
  • Piperidine vs. Tetrahydroquinoline: Piperidine (target compound) confers better solubility in polar solvents than tetrahydroquinoline (), but the latter may enhance CNS penetration due to increased lipophilicity.
  • Aromatic Substituents : The 4-methylphenyl group (target compound) balances steric bulk and electron-donating effects, whereas ethoxy or acetamide groups () may improve metabolic stability.

Computational and Experimental Insights

  • Drug-Likeness: Chromeno[4,3-d]pyrimidine derivatives () exhibit favorable Lipinski parameters (molecular weight <500, logP <5), whereas bulkier hybrids (e.g., ) may require formulation adjustments.
  • Bioactivity Gaps: While thieno-pyrimidine hybrids () show measurable antimicrobial activity, the target compound’s bioactivity remains theoretical without experimental validation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.